5-(Trifluoromethyl)oxazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C5H2F3NO3 |
|---|---|
Molecular Weight |
181.07 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11) |
InChI Key |
NQSIBOSUPGEAEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies Involving Hydroxylamine Derivatives
The Robinson-Gabriel synthesis, involving cyclodehydration of α-acylaminoketones, has been adapted for trifluoromethyl-substituted oxazoles. A notable advancement involves substituting hydroxylamine hydrochloride with hydroxylamine sulfate to minimize isomeric impurities. For example, ethyl ethoxymethyleneacetoacetic ester reacts with hydroxylamine sulfate at −20°C to 10°C, yielding ethyl-5-methylisoxazole-4-carboxylate with ≤0.1% isomeric byproducts. While this method was developed for isoxazoles, analogous conditions could apply to oxazole synthesis by modifying the starting ketone.
Table 1: Cyclization Conditions and Outcomes
| Reagent | Temperature (°C) | Byproduct (%) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Hydroxylamine HCl | 0–10 | 2.1 | 78 | 97.5 |
| Hydroxylamine sulfate | −20–10 | 0.1 | 85 | 99.8 |
Direct Trifluoromethylation
| Method | Reagent | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Lithiation/CO₂ | tert-BuLi, CO₂ | 55 | 90 | Low |
| HATU-mediated | HATU, DIPEA | 80 | 95 | Moderate |
| Hydrolysis | HCl, H₂O | 70 | 85 | High |
Industrial-Scale Challenges and Innovations
Byproduct Formation and Mitigation
The primary byproduct in oxazole synthesis is CATA (5-carboxy-3-methylisoxazole), formed via over-reaction of intermediates. Reverse addition techniques, where trifluoromethyl aniline is added to acid chlorides rather than vice versa, reduce CATA formation to <0.001%. Additionally, using anhydrous solvents like toluene in thionyl chloride-mediated acid chloride synthesis minimizes hydrolysis side reactions.
Solvent and Temperature Optimization
High-temperature cyclizations (75–150°C) in acetic anhydride improve reaction rates but risk decomposition. Recent protocols advocate for stepwise heating: initial cyclization at 100°C, followed by distillation under reduced pressure to remove acetic acid byproducts. Solvent systems such as toluene/acetic acid mixtures enhance crystallization purity, achieving >98% HPLC potency .
Chemical Reactions Analysis
Acid Chloride Formation
The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in toluene or dichloromethane. This produces the corresponding acid chloride, a critical intermediate for amide or ester synthesis. For example:
Yields typically exceed 90% under anhydrous conditions.
Electrophilic Substitution
The electron-deficient oxazole ring participates in regioselective electrophilic substitution. For example, nitration with HNO₃/H₂SO₄ primarily targets the C4 position due to the trifluoromethyl group’s meta-directing effects.
Oxidative Cyclization
Phenyliodine bis(trifluoroacetate) (PIFA) mediates oxidative cyclization of β-monosubstituted enamines to form 4,5-disubstituted 2-(trifluoromethyl)oxazoles. This single-step method achieves 60–85% yields under mild conditions (25°C, 12–24 hr) .
Trifluoromethyl Group Reactivity
-
Electronic effects : Withdraws electron density, activating the oxazole ring toward nucleophilic attack at C5.
-
Steric effects : Directs substituents to para positions in aromatic systems.
Comparative Reaction Data
Mechanistic Insights
-
PIFA-mediated cyclization : Proceeds via β-trifluoroacetoxylation of enamines, followed by intramolecular cyclization and elimination (see Figure 1) .
-
Amide formation : Utilizes Schotten-Baumann conditions, where the acid chloride reacts in situ with amines to minimize by-products like CATA (4-trifluoromethylacetanilide) .
Challenges and Optimization
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 5-(Trifluoromethyl)oxazole-2-carboxylic acid is CHFNO, with a molecular weight of approximately 201.08 g/mol. The compound features a trifluoromethyl group attached to an oxazole ring, which is further functionalized with a carboxylic acid moiety.
Synthesis Methods:
- Cyclization Reactions: The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-(trifluoromethyl)benzoyl chloride with amines can lead to the formation of the oxazole ring.
- Functionalization: Post-cyclization, the introduction of the carboxylic acid group can be achieved through controlled reactions involving various reagents such as acyl chlorides or anhydrides .
Medicinal Chemistry
5-(Trifluoromethyl)oxazole-2-carboxylic acid has garnered attention in medicinal chemistry due to its unique structural features that enhance biological activity.
Anticancer Properties:
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and CEM (T-lymphocyte leukemia). The compound has shown IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .
Mechanism of Action:
The mechanism involves interaction with specific molecular targets, where the trifluoromethyl group enhances binding affinity to enzymes or receptors involved in cancer progression. The oxazole ring facilitates hydrogen bonding, further modulating the compound's effects on biological systems .
Agricultural Applications
The compound is also explored for its potential as an agrochemical. Its stability and reactivity make it suitable for developing new pesticides or herbicides. The incorporation of the trifluoromethyl group has been shown to enhance the biological activity of agricultural chemicals, improving efficacy against pests and diseases .
Industrial Applications
5-(Trifluoromethyl)oxazole-2-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the production of various complex molecules, particularly in materials science where it contributes to developing new polymers or catalysts .
Case Studies and Research Findings
Several studies have documented the applications and biological evaluations of 5-(Trifluoromethyl)oxazole-2-carboxylic acid:
-
Apoptosis Induction Study:
A study demonstrated that derivatives similar to this compound effectively increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to enhanced apoptotic activity. -
Comparative Analysis:
In comparative studies against other oxazole derivatives, 5-(Trifluoromethyl)oxazole-2-carboxylic acid exhibited superior cytotoxic effects against human cancer cell lines . -
Molecular Docking Studies:
These studies suggested strong hydrophobic interactions between the compound and target receptors, indicating its potential for selective binding and therapeutic efficacy .
Table: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.38 |
| HeLa | 12.00 | Tamoxifen | 10.00 |
| CEM | 9.50 | - | - |
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Structural Features
The following oxazole-based carboxylic acid derivatives are structurally related to 5-(Trifluoromethyl)oxazole-2-carboxylic acid:
*Calculated based on molecular formula C₁₄H₁₅NO₃.
Key Observations:
- Trifluoromethyl vs. tert-Butyl : The -CF₃ group in the target compound is smaller and more electronegative than the tert-butyl group, reducing steric bulk but increasing electron-withdrawing effects.
- Thiophene vs.
Electronic and Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by substituents. The -CF₃ group in 5-(Trifluoromethyl)oxazole-2-carboxylic acid likely lowers the pKa compared to tert-butyl or phenyl analogs due to its electron-withdrawing nature.
- Lipophilicity : The -CF₃ group enhances logP (lipophilicity), improving membrane permeability compared to unsubstituted oxazole-2-carboxylic acid.
Table 1: Comparative Data for Oxazole Derivatives
*Calculated based on molecular formula C₅H₃F₃NO₃.
Biological Activity
5-(Trifluoromethyl)oxazole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of 5-(Trifluoromethyl)oxazole-2-carboxylic Acid
- Chemical Structure : The compound features a trifluoromethyl group attached to an oxazole ring, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
- Molecular Formula : C6H4F3N1O2
- Molecular Weight : 189.10 g/mol
Synthesis Methods
The synthesis of 5-(trifluoromethyl)oxazole-2-carboxylic acid typically involves the following steps:
- Formation of Oxazole Ring : The initial step often includes cyclization reactions involving appropriate precursors such as α-halo acids and trifluoroacetyl derivatives.
- Carboxylation : Subsequent carboxylation can be achieved using carbon dioxide under pressure or via nucleophilic substitution reactions.
Antimicrobial Properties
5-(Trifluoromethyl)oxazole-2-carboxylic acid exhibits notable antimicrobial activity against various pathogens. In a study evaluating its effectiveness against common bacterial strains, the compound demonstrated significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/ml |
| Escherichia coli | 16 µg/ml |
| Candida albicans | 8 µg/ml |
These results indicate that the compound possesses potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A comparative study highlighted its effectiveness against various fungal strains:
| Fungal Strain | MIC (µg/ml) |
|---|---|
| Candida tropicalis | 4 µg/ml |
| Aspergillus niger | 16 µg/ml |
The biological activity of 5-(trifluoromethyl)oxazole-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial cells. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, leading to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : It can alter membrane permeability, leading to cell lysis in susceptible organisms.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A research team evaluated the antimicrobial efficacy of various oxazole derivatives, including 5-(trifluoromethyl)oxazole-2-carboxylic acid. The study concluded that the presence of the trifluoromethyl group significantly increased potency against both bacterial and fungal strains compared to non-fluorinated analogs .
- In Vivo Studies : In animal models, administration of the compound demonstrated reduced infection rates in subjects infected with Staphylococcus aureus, suggesting potential for therapeutic use in treating bacterial infections .
Therapeutic Applications
Given its promising biological activities, 5-(trifluoromethyl)oxazole-2-carboxylic acid holds potential for various therapeutic applications:
- Antibiotic Development : Its effectiveness against resistant strains makes it a candidate for new antibiotic formulations.
- Antifungal Treatments : The compound could be developed into treatments for systemic fungal infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(trifluoromethyl)oxazole-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursors such as trifluoromethyl-substituted β-keto esters or amides. For example, analogous trifluoromethyl heterocycles (e.g., pyrazole or isoxazole derivatives) are synthesized via [3+2] cycloaddition or condensation reactions using reagents like hydroxylamine or nitriles under acidic conditions . Optimization of reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) is critical to avoid side reactions (e.g., decarboxylation). Yields can be improved by slow addition of trifluoromethylating agents (e.g., Ruppert–Prakash reagent) and inert atmosphere protection .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 5-(trifluoromethyl)oxazole-2-carboxylic acid?
- Methodological Answer :
- <sup>19</sup>F NMR : A single peak near −60 ppm confirms the trifluoromethyl group.
- <sup>1</sup>H NMR : Oxazole protons appear as distinct doublets (δ 7.5–8.5 ppm).
- IR : Stretching vibrations at ~1700 cm<sup>−1</sup> (carboxylic acid C=O) and ~1250 cm<sup>−1</sup> (C-F).
- HRMS : Exact mass (e.g., calculated for C5H2F3NO3: 181.00205) should match experimental values to rule out impurities .
Q. What are the stability considerations for 5-(trifluoromethyl)oxazole-2-carboxylic acid under varying pH and temperature?
- Methodological Answer : The compound is prone to hydrolysis under strongly acidic/basic conditions due to the oxazole ring’s sensitivity. Stability studies (e.g., HPLC monitoring at 25°C, 40°C, and 60°C) in buffers (pH 2–12) show degradation pathways:
- Acidic pH : Decarboxylation dominates, forming 5-(trifluoromethyl)oxazole.
- Basic pH : Ring-opening via nucleophilic attack on the oxazole.
Storage recommendations: Dry, inert conditions at −20°C, with desiccants to prevent moisture absorption .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the oxazole ring in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the oxazole, enhancing electrophilicity at the 2- and 4-positions. This facilitates Suzuki–Miyaura couplings (e.g., with aryl boronic acids) using Pd(OAc)2/SPhos catalysts. Computational studies (DFT) reveal that the LUMO of the oxazole is lowered by ~1.5 eV compared to non-fluorinated analogs, increasing reactivity toward nucleophiles. Reaction optimization requires careful control of base (e.g., K2CO3) to avoid deprotonation of the carboxylic acid .
Q. What strategies mitigate contradictions in biological activity data for 5-(trifluoromethyl)oxazole-2-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in SAR studies often arise from:
- Solubility differences : Use logP calculations (e.g., XLogP3) and DMSO/water co-solvent systems to standardize assay conditions.
- Metabolic instability : Incubate derivatives with liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots (e.g., oxazole ring oxidation).
- Off-target effects : Perform counter-screening against related targets (e.g., GABA receptors for neuroactive compounds) to validate specificity .
Q. How can computational modeling guide the design of 5-(trifluoromethyl)oxazole-2-carboxylic acid-based inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes to target enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group often occupies hydrophobic pockets, while the carboxylic acid interacts with catalytic residues (e.g., Arg120).
- MD simulations : Analyze stability of ligand–protein complexes (50 ns trajectories) to assess residence time.
- QSAR : Corrogate substituent effects (e.g., meta-substituted aryl groups) on IC50 values using Hammett σ parameters .
Q. What advanced analytical methods resolve co-eluting impurities in HPLC analysis of this compound?
- Methodological Answer :
- 2D-LC : Couple a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with a HILIC column to separate polar impurities.
- LC-MS/MS : Use MRM transitions (e.g., m/z 181 → 138 for the parent ion) to distinguish isobaric contaminants.
- Ion mobility spectrometry : Resolve structurally similar isomers based on collision cross-section differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
